
1-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1h-1,2,4-triazol-5(4h)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. One common method is the reaction of 5-amino-2,4-dichlorobenzene with a suitable reagent to introduce the triazole ring. The reaction conditions often require the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Formation of amine groups or alcohols.
Substitution: Introduction of new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C10H8Cl2F2N4O
- Molecular Weight : 309.1 g/mol
- CAS Number : 111992-18-8
- Melting Point : 137-139 °C
- Density : 1.71 g/cm³ (predicted)
Structural Characteristics
The compound features a triazole ring that contributes to its biological activity, alongside a dichlorophenyl group and difluoromethyl substituents. These structural elements are crucial for its interaction with biological targets.
Pharmaceutical Applications
-
Antifungal Activity
- Research indicates that this compound exhibits significant antifungal properties. It has been evaluated against various fungal strains, showing efficacy comparable to established antifungal agents. Studies suggest that it disrupts fungal cell wall synthesis, thereby inhibiting growth and proliferation.
-
Antimicrobial Properties
- The compound has demonstrated broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial protein synthesis, which is critical for bacterial survival and replication.
-
Potential in Cancer Therapy
- Preliminary studies suggest that the compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is needed to elucidate its full potential in oncology.
Agricultural Applications
-
Pesticide Development
- The compound's ability to inhibit specific enzymes in pests has led to its exploration as a potential pesticide. Its effectiveness against various agricultural pests could provide an environmentally friendly alternative to conventional pesticides.
-
Fungicide Use
- Similar to its pharmaceutical applications, this compound can be utilized as a fungicide in agriculture. Its mode of action involves disrupting fungal metabolism, making it effective against crop diseases caused by fungi.
Biochemical Research
-
Enzyme Inhibition Studies
- The compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its ability to selectively inhibit certain enzymes can help researchers understand metabolic pathways and develop targeted therapies.
-
Drug Design and Development
- As a lead compound, it provides a framework for the synthesis of novel derivatives with enhanced biological activity. Medicinal chemists are exploring modifications to improve its efficacy and reduce toxicity.
Case Study 1: Antifungal Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of 1-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole, suggesting its potential as an antifungal agent .
Case Study 2: Agricultural Application
In agricultural trials reported in Pesticide Science, the compound was tested as a pesticide against aphids on tomato plants. The results showed a reduction in pest populations by over 70% within two weeks of application, highlighting its effectiveness as a biopesticide .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can act as a ligand, binding to metal ions or enzymes, while the dichlorophenyl group can interact with biological macromolecules. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula : C₁₀H₈Cl₂F₂N₄O
- Average Mass : 309.097 g/mol
- Monoisotopic Mass: 308.004323 g/mol
- Key Substituents: 5-Amino-2,4-dichlorophenyl ring (aromatic core with Cl and NH₂ groups). Difluoromethyl (-CF₂H) and methyl (-CH₃) groups on the triazolone scaffold.
Synthesis and Applications :
This compound is a key intermediate in synthesizing carfentrazone-ethyl , a high-efficacy herbicide. Its synthesis involves a one-pot reaction using diazotization and Meerwin arylation with CuCl as a catalyst and t-butyl nitrite as a diazotizing agent, achieving a yield of 75.7% and purity of 97.3% . The difluoromethyl group enhances its herbicidal activity by improving metabolic stability and target binding .
Comparison with Structurally Similar Triazolone Derivatives
Halogen-Substituted Analogs
(a) 4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-Substituted Thiazoles (Compounds 4 and 5)
- Structures :
- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- 5 : 4-(4-Fluorophenyl) analog of Compound 3.
- Key Differences :
- Halogen Substitution : Cl (Compound 4) vs. F (Compound 5).
- Crystal Packing : Isostructural with identical conformations but adjusted intermolecular interactions to accommodate halogen size differences.
- Fluoro derivatives may improve metabolic stability in therapeutic applications due to reduced oxidative metabolism .
(b) 4-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one
- Structure : Chloro and methyl groups on the phenyl ring.
- Comparison :
Functional Group Variations
(a) Gαq-RGS2 Loop Activator (Trifluoromethyl Derivative)
- Structure : 1-(5-Chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one.
- Key Differences :
- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H) : The -CF₃ group provides higher electron-withdrawing capacity, enhancing binding to therapeutic targets like Gαq proteins.
- Applications : Used in cardiovascular and neurological research, unlike the herbicidal focus of the target compound .
(b) Anticonvulsant Triazolones
- Examples : 4-(4-Substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones.
- Key Differences: Substituents: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring improve anticonvulsant activity by modulating GABAergic signaling. Lack of Difluoromethyl: Reduced halogen content decreases environmental persistence compared to the herbicidal target compound .
(a) 4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1H-1,2,4-triazol-5(4H)-one
- Relation : Structural isomer of the target compound with a 4-chloro-2-fluorophenyl group.
- Synthesis : Optimized fluorination at elevated temperatures achieves 75.7% yield, similar to the target compound’s synthesis .
- Application : Also intermediates in carfentrazone-ethyl synthesis, demonstrating the critical role of difluoromethyl in herbicidal activity .
(b) 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one
- Key Features : Incorporates a thioether linkage and nitro group.
- Activity : Exhibits dual antimicrobial and anticancer properties due to the nitro group’s redox activity, unlike the herbicidal target compound .
Critical Analysis of Structural-Activity Relationships
- Halogen Effects : Chloro and fluoro substituents enhance binding to biological targets (e.g., herbicides, antimicrobials) through hydrophobic and electrostatic interactions.
- Difluoromethyl vs. Trifluoromethyl : -CF₂H offers a balance between metabolic stability and environmental degradation, while -CF₃ is preferred in therapeutics for stronger target affinity.
- Amino Groups: The 5-amino group in the target compound may facilitate hydrogen bonding in herbicidal action, a feature absent in anticonvulsant analogs .
Biological Activity
1-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one, commonly referred to as a triazole derivative, has garnered attention due to its diverse biological activities. This compound belongs to a class of triazoles known for their potential therapeutic applications, including antimicrobial and antifungal properties.
- Molecular Formula : C10H8Cl2F2N4O
- Molecular Weight : 309.10 g/mol
- CAS Number : 111992-18-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several areas:
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this specific compound exhibits significant antibacterial and antifungal activity. For example:
- Antibacterial : In vitro studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Antifungal : The compound shows promising results against various fungal strains, particularly those resistant to conventional treatments.
Anticancer Properties
Recent investigations into the anticancer potential of triazole derivatives have highlighted their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the disruption of cell cycle progression. Specific findings include:
- Cell Line Studies : The compound has shown cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : Studies suggest that the compound may interfere with key signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have focused on the biological activity of this compound:
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.
- Methodology : Agar diffusion method was used for testing.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effect on MCF-7 breast cancer cells.
- Methodology : MTT assay was employed to determine cell viability.
- Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM.
Research Findings
A summary of notable research findings related to the biological activity of this compound is presented below:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with cyclocondensation of precursors. A common approach involves:
- Step 1 : Formation of the triazole ring using substituted phenylhydrazines and thiourea derivatives under reflux conditions (e.g., ethanol or methanol).
- Step 2 : Functionalization of the triazole core via nucleophilic substitution or condensation reactions. For example, introducing the difluoromethyl group may require fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Reported yields range from 61–81% depending on substituents and reaction optimization .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretches for amino groups) .
- ¹H/¹³C NMR : Confirms substituent positions and purity. For example, methyl groups typically appear as singlets at δ 2.1–2.5 ppm, while aromatic protons from dichlorophenyl rings resonate at δ 6.8–7.5 ppm .
- X-ray Crystallography : Resolves crystal packing and bond angles. Monoclinic symmetry (space group C2/c) with unit cell parameters (e.g., a = 15.286 Å, β = 100.91°) has been reported for related triazolones .
Q. How is the compound screened for initial biological activity?
- Methodological Answer : In vitro assays are prioritized:
- Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar dilution or microbroth dilution methods (MIC values reported in µg/mL) .
- Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Dose-response curves are analyzed using software like GraphPad Prism .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification. Ethanol/water mixtures improve recrystallization efficiency .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) accelerate cyclization. For NaBH₄-mediated reductions, strict moisture-free conditions are critical to avoid side reactions .
- Temperature Control : Reflux at 80–100°C balances reaction speed and decomposition risks. Microwave-assisted synthesis reduces time (e.g., 30 minutes vs. 4 hours) .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level:
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with kinetic stability and reactivity .
- Docking Studies : Predict binding affinities to biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Methodological Answer : Systematic SAR studies are conducted:
- Chlorine Substitution : 2,4-Dichloro groups enhance antimicrobial activity compared to mono-chloro derivatives (MIC reduced by 50% against S. aureus) .
- Amino Group Positioning : 5-Amino substitution on the phenyl ring improves solubility but may reduce cytotoxicity in cancer cells .
- Triazole Core Modifications : Replacing difluoromethyl with trifluoromethyl increases logP (lipophilicity) but may lower metabolic stability .
Q. How are crystallographic data discrepancies resolved during structural elucidation?
- Methodological Answer : Contradictions in bond lengths/angles are addressed by:
- High-Resolution Data Collection : Using synchrotron radiation for < 0.8 Å resolution.
- Twinned Crystal Analysis : Software like TWINABS corrects for overlapping diffraction patterns .
- Comparative Studies : Cross-validate with NMR data (e.g., NOESY for spatial proximity of substituents) .
Properties
IUPAC Name |
2-(5-amino-2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2N4O/c1-4-16-18(10(19)17(4)9(13)14)8-3-7(15)5(11)2-6(8)12/h2-3,9H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLSBGAOONZXNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119267 | |
Record name | 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111992-18-8 | |
Record name | 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111992-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.